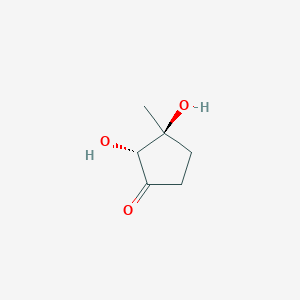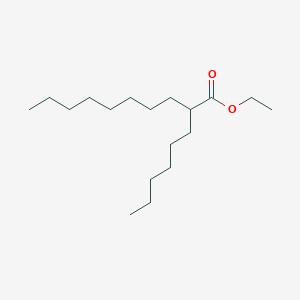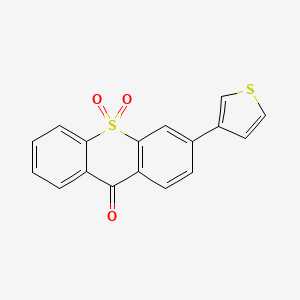
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is a chemical compound with the molecular formula C22H26Br2N2 and a molecular weight of 478.26 g/mol . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used as a ligand in coordination chemistry. The presence of bromine and pentyl groups in its structure makes it a unique compound with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline typically involves the bromination of 3,8-dipentyl-1,10-phenanthroline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Reactions: As a derivative of 1,10-phenanthroline, it can form coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coordination Complex Formation: Metal salts like copper(II) sulfate or iron(II) chloride in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Coordination Complexes:
Applications De Recherche Scientifique
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can be studied for their electronic and catalytic properties.
Materials Science:
Biological Studies: Investigated for its interactions with biological molecules and potential use in medicinal chemistry.
Analytical Chemistry: Employed in the detection and quantification of metal ions in various samples.
Mécanisme D'action
The mechanism of action of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, stabilizing the complex and influencing its electronic properties. This coordination can affect various molecular pathways, depending on the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-1,10-phenanthroline: Lacks the dipentyl groups, making it less hydrophobic and potentially altering its coordination behavior.
3,8-Dipentyl-1,10-phenanthroline:
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry but lacks the specific properties imparted by the bromine and pentyl groups.
Uniqueness
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is unique due to the presence of both bromine and pentyl groups, which enhance its hydrophobicity and reactivity. These modifications make it suitable for specific applications in materials science and coordination chemistry that its simpler analogs may not be able to achieve.
Propriétés
Numéro CAS |
851040-71-6 |
|---|---|
Formule moléculaire |
C22H26Br2N2 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
4,7-dibromo-3,8-dipentyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H26Br2N2/c1-3-5-7-9-15-13-25-21-17(19(15)23)11-12-18-20(24)16(10-8-6-4-2)14-26-22(18)21/h11-14H,3-10H2,1-2H3 |
Clé InChI |
DGTHKZNETJTUTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C2C(=C1Br)C=CC3=C(C(=CN=C32)CCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)


